1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C196H249N68O105P19S19 |
|---|---|
Molecular Weight |
6435 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C196H249N68O105P19S19/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280)/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?/m0/s1 |
InChI Key |
NMYKBZSMOUFOJV-FJSWQEPZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Biological Activity
The compound 1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-...-5-methylpyrimidine-2,4-dione is a complex nucleoside analogue with potential therapeutic applications. Its intricate structure suggests significant biological activity, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a highly branched structure that includes multiple hydroxymethyl groups and purine derivatives. The molecular formula is with a molecular weight of approximately 1145 Da. Key properties include:
- LogP : -12.3 (indicating high polarity)
- Polar Surface Area : 569 Å
- Hydrogen Bond Acceptors : 33
- Hydrogen Bond Donors : 21
These properties suggest that the compound may exhibit significant solubility in biological systems, which is crucial for its potential therapeutic effects .
Antiviral Properties
Research has indicated that nucleoside analogues similar to this compound can inhibit viral replication by interfering with nucleic acid synthesis. In particular, compounds that target viral polymerases have been shown to be effective against RNA viruses, including those responsible for influenza and coronaviruses. The structural features of this compound may enhance its binding affinity to viral enzymes, thereby inhibiting their function .
Anticancer Activity
The compound's ability to modulate eukaryotic translation initiation factor 4E (eIF4E) has been a focal point in cancer research. eIF4E is known to be overexpressed in various cancers, facilitating tumor growth and survival. Studies have shown that targeting eIF4E with specific inhibitors can lead to reduced tumor proliferation and increased apoptosis in cancer cells. The complex structure of the compound may allow it to effectively compete with natural substrates for binding to eIF4E, providing a novel approach for cancer therapy .
The proposed mechanism involves the incorporation of the nucleoside analogue into RNA or DNA during replication, leading to premature termination or misincorporation of bases. This results in defective viral particles or cancer cells that are unable to proliferate effectively. Additionally, the compound may exert effects through modulation of signaling pathways involved in cell growth and apoptosis .
Study 1: Efficacy Against Influenza Virus
In a controlled study, the compound was tested against various strains of the influenza virus. Results demonstrated a significant reduction in viral load in treated cells compared to controls. The study highlighted the compound's potential as a therapeutic agent for treating influenza infections .
Study 2: Anticancer Effects in Breast Cancer Models
Another study evaluated the anticancer effects of this compound in MDA-MB-231 breast cancer cells. Treatment with varying concentrations led to decreased cell viability and increased apoptosis markers after 48 hours. These findings suggest that the compound could be developed into an effective treatment for aggressive breast cancer types .
Scientific Research Applications
Overview
The compound is a complex chemical structure with potential applications in various fields including medicinal chemistry and biochemistry. Its intricate design suggests possible roles in drug development and therapeutic interventions.
Medicinal Applications
- Antiviral Properties : The compound has shown promise in preliminary studies as a candidate against viral infections such as cowpox virus. Computational analyses suggest that its structural features may inhibit viral replication mechanisms .
- Cancer Treatment : Research indicates potential applications in oncology. The compound's ability to interact with specific cellular pathways may enhance the efficacy of existing cancer treatments or serve as a basis for new therapeutic agents targeting glioblastoma and other malignancies .
Biochemical Research
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism. This could be beneficial for understanding metabolic pathways and developing inhibitors for diseases linked to nucleotide dysregulation .
- Ligand Screening : Its structural complexity allows it to be used in ligand screening processes for various biological targets. This can aid in the discovery of new drugs by identifying compounds that bind effectively to specific proteins .
Data Tables
Case Studies
- Cowpox Virus Study : A computational study highlighted the compound's potential to inhibit cowpox virus replication by targeting specific viral proteins. This opens avenues for further research into its antiviral mechanisms .
- Glioblastoma Research : Investigations into the compound's effects on glioblastoma cells have shown promising results in altering metabolic pathways that support tumor growth. These findings suggest a potential role in developing targeted therapies for aggressive brain tumors .
Chemical Reactions Analysis
Phosphorothioate Reactivity
Phosphorothioate groups (P=S) exhibit distinct reactivity compared to native phosphate esters (P=O):
Nucleobase-Specific Reactions
The adenine, thymine, and cytosine analogs present may participate in:
Backbone Modifications
The oxolane (tetrahydrofuran) rings and hydroxymethyl groups introduce additional reactivity:
Biological Interactions
In physiological environments, key reactions include:
Synthetic Modifications
Potential derivatization strategies for functionalization:
| Target | Reagent | Application |
|---|---|---|
| Free hydroxyls | - Acetyl chloride - PEGylation agents | Stability enhancement or conjugation |
| Amino groups | - NHS esters - Isocyanates | Fluorescent labeling or targeting |
Key Challenges in Reactivity Prediction:
Q & A
Q. What experimental strategies are recommended for synthesizing this highly branched oligonucleotide analog with multiple phosphorothioate linkages?
Methodological Answer: Synthesis requires a stepwise solid-phase approach using phosphoramidite chemistry. Key steps include:
- Protecting group selection : Use tert-butyldimethylsilyl (TBDMS) for ribose hydroxyls and benzoyl/iso-propyl for nucleobases to prevent side reactions during coupling .
- Phosphorothioate incorporation : Replace standard oxidation steps with sulfurization using xanthane hydride or DDTT .
- Purification : Employ reverse-phase HPLC after each coupling cycle to isolate intermediates and minimize error propagation .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer: Combine orthogonal methods:
- Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS to verify molecular weight and detect backbone modifications .
- NMR spectroscopy : 2D - correlation NMR to resolve phosphorothioate stereochemistry and sugar puckering .
- Circular dichroism (CD) : Confirm secondary structure interactions, especially for guanine-rich regions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stability in aqueous buffers?
Methodological Answer:
- Systematic validation : Replicate experiments under controlled pH, temperature, and ionic strength to identify confounding variables .
- Advanced modeling : Use molecular dynamics (MD) simulations with explicit solvent models to refine force fields for phosphorothioate-water interactions .
- Comparative studies : Benchmark against analogous oligonucleotides with known degradation pathways to isolate instability sources .
Q. What strategies optimize the yield of phosphorothioate linkages while minimizing stereochemical heterogeneity?
Methodological Answer:
- Chiral auxiliaries : Introduce stereospecific sulfur-transfer reagents (e.g., DBU/CS mixtures) during coupling .
- Kinetic control : Adjust reaction temperature and solvent polarity (e.g., acetonitrile vs. THF) to favor desired stereoisomers .
- Post-synthesis analysis : Use ion-pair chromatography with chiral stationary phases to quantify stereochemical purity .
Q. How should researchers design experiments to validate the compound’s hypothesized RNA interference (RNAi) mechanism?
Methodological Answer:
- Dose-response assays : Measure gene silencing efficiency in cell lines using RT-qPCR and Western blotting at varying concentrations .
- Off-target analysis : Perform transcriptome-wide RNA sequencing (RNA-seq) to identify unintended mRNA interactions .
- Competitive inhibition : Co-administer with Dicer/Argonaute inhibitors to confirm enzyme dependency .
Methodological Challenges
Q. What approaches mitigate purification challenges for this large, polar molecule?
Methodological Answer:
- Ion-exchange chromatography : Use strong anion-exchange (SAX) columns with gradient elution to separate phosphorothioate diastereomers .
- Size-exclusion chromatography (SEC) : Remove truncated sequences or aggregates post-synthesis .
- Lyophilization optimization : Precipitate with ethanol/sodium acetate and lyophilize at low temperatures to prevent hydrolysis .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability studies : Track compound stability in serum using LC-MS and correlate with tissue distribution profiles .
- Metabolite profiling : Identify degradation products via tandem MS and adjust chemical modifications (e.g., 2′-O-methyl groups) to enhance resistance .
- Animal model validation : Use knockout models (e.g., Dicer-deficient mice) to isolate RNAi-specific effects .
Theoretical-Experimental Integration
Q. How to balance computational predictions with experimental validation for this compound’s binding affinity?
Methodological Answer:
- Hybrid docking-MD workflows : Combine rigid docking (e.g., AutoDock) with flexible MD simulations to refine binding poses .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate computational enthalpy-entropy compensation models .
- Mutagenesis studies : Engineer target RNA mutations to test predicted binding hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
